CID 131856797

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

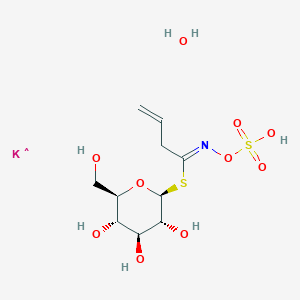

Sinigrin monohydrate can be synthesized from the amino acid methionine through a multi-step biosynthetic pathway . The process involves several enzymatic reactions that convert methionine into sinigrin. The synthetic route typically includes the formation of intermediate compounds such as S-alkylthiohydroximate and desulfoglucosinolate, which are subsequently converted into sinigrin.

Industrial Production Methods

Industrial production of sinigrin monohydrate often involves the extraction of the compound from plant materials. The extraction process includes grinding the plant material, followed by extraction with a methanol-water mixture at high temperatures to deactivate myrosinase . The extract is then purified using ion-exchange chromatography, and the desulfoglucosinolates are eluted with water and freeze-dried .

Analyse Des Réactions Chimiques

Types of Reactions

Sinigrin monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: The enzyme myrosinase hydrolyzes sinigrin to produce allyl isothiocyanate.

Oxidation: Sinigrin can be oxidized to form various oxidation products.

Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.

Common Reagents and Conditions

Myrosinase: Used for the hydrolysis of sinigrin to allyl isothiocyanate.

Oxidizing agents: Used for oxidation reactions.

Substitution reagents: Used for substitution reactions to form derivatives.

Major Products Formed

Allyl isothiocyanate: Formed from the hydrolysis of sinigrin by myrosinase.

Oxidation products: Formed from the oxidation of sinigrin.

Glucosinolate derivatives: Formed from substitution reactions.

Applications De Recherche Scientifique

Sinigrin monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a reference material for the isolation and identification of glucosinolates.

Biology: Studied for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Industry: Used in the food industry for its pungent flavor and as a biofumigant in agriculture.

Mécanisme D'action

The mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects through various molecular targets and pathways, including:

Induction of apoptosis: Up-regulation of p53 and down-regulation of Bcl-2 family members and caspases.

Regulation of cAMP-mediated pathways: Enhances the asthma-relieving effects of beta-adrenergic receptor agonists by increasing cAMP levels and stimulating protein kinase A activity.

Comparaison Avec Des Composés Similaires

Sinigrin monohydrate is unique among glucosinolates due to its ability to produce allyl isothiocyanate, which is responsible for the pungent taste of mustard and horseradish . Similar compounds include:

Gluconasturtiin: Another glucosinolate found in watercress.

Glucoraphanin: Found in broccoli and known for its anticancer properties.

Sinalbin: Found in white mustard and produces a less pungent mustard oil.

Sinigrin monohydrate stands out due to its widespread occurrence in Brassicaceae plants and its significant biological activities.

Propriétés

Formule moléculaire |

C10H19KNO10S2 |

|---|---|

Poids moléculaire |

416.5 g/mol |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |

Clé InChI |

PRJZDNJDWCURTO-YEIBXKIESA-N |

SMILES isomérique |

C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K] |

SMILES canonique |

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.O.[K] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)

![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)

![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)

![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)

![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)

![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)

![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)